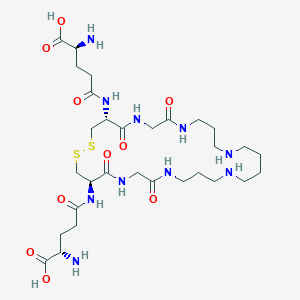

Bis(glutathionyl)spermine disulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(glutathionyl)spermine disulfide is a peptide.

Applications De Recherche Scientifique

Biochemical Properties

1. Redox Activity:

Bis(glutathionyl)spermine disulfide acts as a physiological substrate for trypanothione reductase, an enzyme crucial for maintaining redox balance in trypanosomatids. It functions similarly to trypanothione, which is a key antioxidant in these organisms, facilitating the reduction of disulfides and protecting cells from oxidative stress . The unique structure of this compound allows it to participate in thiol-disulfide exchange reactions, making it an effective reducing agent under physiological conditions .

2. Interaction with Enzymes:

The compound has been shown to interact with various enzymes involved in redox metabolism, including glutathione reductase. This interaction is particularly relevant in the context of parasitic diseases where trypanosomatids utilize this compound to counteract oxidative damage .

Therapeutic Implications

1. Drug Development:

The enzymes involved in the metabolism of this compound are attractive targets for drug development against diseases caused by trypanosomatids, such as Chagas disease and leishmaniasis. Inhibitors designed to disrupt the synthesis or function of trypanothione and its derivatives could potentially lead to new therapeutic strategies .

2. Antioxidant Properties:

Due to its strong reducing capacity, this compound may have applications beyond parasitology, including potential roles in cancer therapy and neuroprotection by mitigating oxidative stress in mammalian cells . Its ability to form mixed disulfides with protein thiols suggests it could help stabilize proteins against oxidative modifications.

Case Studies

1. Trypanosomatid Infections:

Research has demonstrated that this compound is synthesized by Trypanosoma cruzi as a means to adapt to environments with fluctuating levels of spermidine, thus playing a critical role in the parasite's survival and pathogenicity . The ability to utilize alternative polyamines highlights the adaptability of these organisms and underscores the potential for targeting their unique metabolic pathways.

2. Proteomic Applications:

In proteomics, this compound can serve as a tool for studying post-translational modifications of proteins through thiol-disulfide exchange reactions. This property allows researchers to explore cellular redox states and protein interactions under various physiological conditions .

Data Table: Comparative Analysis of Redox Compounds

| Compound | Reducing Capacity | Biological Source | Applications |

|---|---|---|---|

| This compound | High | Trypanosomatids | Antioxidant defense, drug target |

| Trypanothione | Very High | Trypanosomatids | Antioxidant defense |

| Glutathione | Moderate | Various organisms | Antioxidant defense |

| Cysteine | Low | Various organisms | Protein synthesis and repair |

Analyse Des Réactions Chimiques

Redox Reactions and Thiol-Disulfide Exchange

BGSSD participates in redox homeostasis via:

-

Reduction by trypanothione reductase (TR) , converting the disulfide to dithiol (bis(glutathionyl)spermine).

-

Thiol-disulfide exchange with protein cysteines, forming mixed disulfides (e.g., protein-S-S-glutathionylspermine) .

Comparative reactivity of TR substrates ( ):

| Substrate | Vmax (μmol/min/mg) | Km (μM) |

|---|---|---|

| Trypanothione disulfide | 12.5 ± 1.2 | 45 ± 5 |

| BGSSD | 11.8 ± 1.0 | 50 ± 6 |

| Homotrypanothione disulfide | 10.3 ± 0.9 | 55 ± 7 |

BGSSD’s reduction efficiency (kcat/Km) is comparable to native substrates, confirming its physiological role .

Oxidative Stress Response Mechanisms

Under oxidative stress, BGSSD:

-

Scavenges ROS via its thiol groups, forming BGSSD disulfide.

-

Regenerates reduced thiols through TR-mediated reduction.

-

Modulates protein S-thiolation by forming mixed disulfides with cysteine residues (e.g., transglutaminase) .

H₂O₂-induced BGSSD accumulation in T. cruzi ( ):

| Condition | BGSSD (nmol/mg protein) | GSH (nmol/mg protein) |

|---|---|---|

| Control | 1.2 ± 0.2 | 8.5 ± 1.0 |

| 1 mM H₂O₂ | 4.8 ± 0.5 | 2.3 ± 0.3 |

This 4-fold increase highlights BGSSD’s role in buffering oxidative stress when GSH is depleted .

Hydrolytic Breakdown by Amidases

The amidase domain of TcTryS cleaves BGSSD into glutathione and spermine, regulated by redox conditions:

-

Inactivation under H₂O₂ via Cys59 sulfenic acid formation.

-

Reactivation by thiols (e.g., GSH), restoring amidase activity .

Amidase activity parameters ( ):

| Substrate | Km (μM) | Vmax (nmol/min/mg) |

|---|---|---|

| BGSSD | 200 ± 25 | 18 ± 2 |

| Trypanothione | 180 ± 20 | 20 ± 3 |

Therapeutic Implications

BGSSD’s unique metabolism in trypanosomatids makes it a target for:

-

Polyamine analogs inhibiting TcTryS (e.g., phosphonate derivatives).

| Inhibitor | IC₅₀ (TcTryS) | IC₅₀ (TR) |

|---|---|---|

| Gsp-phosphonate | 0.8 ± 0.1 μM | >100 μM |

| Spermine-bis(quinoline) | 5.2 ± 0.6 μM | 12 ± 2 μM |

Propriétés

Formule moléculaire |

C30H54N10O10S2 |

|---|---|

Poids moléculaire |

778.9 g/mol |

Nom IUPAC |

(2S)-2-amino-5-[[(4R,27R)-27-[[(4S)-4-amino-4-carboxybutanoyl]amino]-5,8,23,26-tetraoxo-1,2-dithia-6,9,13,18,22,25-hexazacyclooctacos-4-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C30H54N10O10S2/c31-19(29(47)48)5-7-23(41)39-21-17-51-52-18-22(40-24(42)8-6-20(32)30(49)50)28(46)38-16-26(44)36-14-4-12-34-10-2-1-9-33-11-3-13-35-25(43)15-37-27(21)45/h19-22,33-34H,1-18,31-32H2,(H,35,43)(H,36,44)(H,37,45)(H,38,46)(H,39,41)(H,40,42)(H,47,48)(H,49,50)/t19-,20-,21-,22-/m0/s1 |

Clé InChI |

DPWWQTWIXQZMCE-CMOCDZPBSA-N |

SMILES isomérique |

C1CCNCCCNC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)NCCCNC1)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N |

SMILES canonique |

C1CCNCCCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNC1)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.